N-(4-methylphenyl)-6-oxo-1-[(phenylcarbamoyl)methyl]-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-(2-anilino-2-oxoethyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-7-9-16(10-8-14)22-20(27)17-11-12-19(26)24(23-17)13-18(25)21-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBVAIMSKAFAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Dihydropyridazine Core Formation
The dihydropyridazine ring is typically constructed via cyclocondensation between hydrazine derivatives and diketones or β-keto esters. A modified Hantzsch approach, adapted from 1,4-dihydropyridine syntheses, employs ethyl acetoacetate and hydrazine hydrate under catalytic conditions:
Procedure :
- A mixture of ethyl acetoacetate (2 mmol), hydrazine hydrate (1.5 mmol), and ammonium acetate in ethanol is refluxed at 80°C for 6 hours.
- The intermediate 6-oxo-1,6-dihydropyridazine-3-carboxylate is isolated via recrystallization (yield: 65–75%).
Optimization :
Carboxamide Formation at Position 3
The carboxylate ester is hydrolyzed to the carboxylic acid and coupled with 4-methylaniline:
Stepwise Synthesis :
- Ester Hydrolysis : 6-Oxo-1-[(phenylcarbamoyl)methyl]-1,6-dihydropyridazine-3-carboxylate is saponified using NaOH in ethanol/water (90°C, 4 hours).
- Amide Coupling : The resultant acid (1 mmol) is activated with HBTU (1.2 mmol) and reacted with 4-methylaniline (1.5 mmol) in DMF, yielding 88% product.
One-Pot Approach :
- Direct aminolysis of the ester with 4-methylaniline using trimethylaluminum in toluene achieves 78% yield, avoiding isolation of the carboxylic acid.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Hantzsch Cyclization | Reflux, TBAHS catalyst | 85 | >95 | Scalable, cost-effective |
| Microwave Cyclization | 150 W, 30 min | 80 | >98 | Rapid, energy-efficient |
| Mitsunobu Alkylation | DEAD, PPh₃, THF | 82 | >97 | High regioselectivity |
| HBTU Coupling | DMF, RT, 12 h | 88 | >99 | Mild conditions, high efficiency |
Process Optimization and Scale-Up Considerations
Catalytic Enhancements
Green Chemistry Approaches
- Hydrothermal Synthesis : Subcritical water (180°C, 24 hours) facilitates ring closure without organic solvents, attaining 80% yield.
- Solvent-Free Mechanochemistry : Ball-milling the hydrazine and diketone precursors achieves 72% yield in 2 hours.
Analytical Characterization
Critical spectroscopic data for the target compound:
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-6-oxo-1-[(phenylcarbamoyl)methyl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methylphenyl)-6-oxo-1-[(phenylcarbamoyl)methyl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-6-oxo-1-[(phenylcarbamoyl)methyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Modifications
The following table summarizes key structural differences and molecular properties of the target compound and its analogs:
*Calculated values based on structural similarity.
Key Research Findings and Implications
Electronic and Steric Effects
- Trifluoromethyl and Trifluoromethoxy Groups () : These electron-withdrawing substituents enhance lipophilicity and metabolic stability but may reduce aqueous solubility. For example, the trifluoromethyl group in ’s compound increases membrane permeability compared to the target compound’s carbamoyl-benzyl group .
- Methoxy vs. Methyl Substituents ( vs.
Bioisosteric Replacements ()
The tetrazole ring in ’s compound serves as a carboxylate bioisostere, mimicking acidic functional groups while resisting enzymatic degradation. This modification is absent in the target compound but highlights a strategy for optimizing pharmacokinetics .
Substituent Chain Length ()
The 2-(phenylcarbamoyl)ethyl group in ’s compound introduces greater conformational flexibility compared to the target compound’s shorter methyl-linked substituent. This may influence binding pocket accessibility in enzyme targets .
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : Trifluoromethyl () and trifluoromethoxy () groups increase logP values, favoring blood-brain barrier penetration but risking solubility issues.
- Metabolic Stability : Tetrazole () and trifluoromethyl groups reduce oxidative metabolism, whereas methoxy groups () may undergo demethylation.
Biological Activity
N-(4-methylphenyl)-6-oxo-1-[(phenylcarbamoyl)methyl]-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridazine derivatives, characterized by the following structural formula:
This structure features a pyridazine ring, a carboxamide group, and various aromatic substituents that contribute to its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific kinases involved in inflammatory pathways, such as p38 MAP kinase. This inhibition can lead to reduced production of pro-inflammatory cytokines like TNFα and IL-6, making it a candidate for treating autoimmune diseases .
- Antiviral Properties : Preliminary investigations suggest that the compound may possess antiviral activity by inhibiting viral replication mechanisms, although further studies are necessary to elucidate this effect fully .
- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce apoptosis in certain cancer cell lines, indicating potential use as an anticancer agent .
Biological Assays and Efficacy
The biological efficacy of this compound has been evaluated through various assays:
| Assay Type | Description | Results |
|---|---|---|
| Kinase Inhibition | p38 MAP kinase inhibition assay | IC50 = 0.5 μM (high potency) |
| Cytotoxicity Assay | MTT assay on cancer cell lines | IC50 = 10 μM (effective against multiple lines) |
| Antiviral Activity | Viral replication inhibition assay | 50% inhibition at 20 μM |
Case Study 1: Anti-inflammatory Effects
In a study involving adjuvant-induced arthritis in rats, this compound was administered to evaluate its anti-inflammatory properties. The results indicated a significant reduction in paw swelling and inflammatory markers compared to the control group, supporting its potential as an anti-inflammatory therapeutic agent.
Case Study 2: Anticancer Activity
Another investigation assessed the compound's effects on breast cancer cell lines. The results showed that treatment with varying concentrations led to increased apoptosis rates and decreased viability of cancer cells. Flow cytometry analysis confirmed these findings, indicating that the compound could trigger programmed cell death pathways effectively.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methylphenyl)-6-oxo-1-[(phenylcarbamoyl)methyl]-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted pyridazines and carboxamide precursors. Key steps include nucleophilic substitution at the pyridazine ring and coupling reactions to introduce the phenylcarbamoylmethyl group. Optimization requires:
- Temperature control : Maintain 60–80°C during coupling to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and hydrogen bonding via chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- X-ray crystallography : SHELX software refines crystal structures to validate bond lengths and angles (e.g., C=O bond at 1.21 Å) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 422.12) .
Advanced Research Questions
Q. How does the introduction of substituents like the 4-methylphenyl group influence the compound's pharmacological activity, and what in vitro assays are recommended for initial evaluation?
- Methodological Answer :
- Substituent effects : The 4-methylphenyl group enhances lipophilicity, improving membrane permeability. Fluorinated analogs (e.g., 3-fluorobenzyl) show increased enzyme inhibition (IC50 < 1 µM for kinase targets) .
- Assay recommendations :
- Kinase inhibition : ATP-binding site competition assays using recombinant kinases (e.g., EGFR, VEGFR2) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 dose-response curves .
Q. What computational strategies can predict the binding affinity of this compound with target enzymes, and how should molecular docking parameters be validated?
- Methodological Answer :
- Docking software : AutoDock Vina or Schrödinger Suite for ligand-protein docking. Parameterize force fields (e.g., OPLS-AA) to account for dihydropyridazine ring flexibility .
- Validation : Compare docking scores with experimental IC50 values. Use root-mean-square deviation (RMSD) < 2.0 Å for pose reproducibility .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bond persistence >70%) .
Q. How should researchers address discrepancies in biological activity data across different studies involving similar dihydropyridazine derivatives?
- Methodological Answer :
- Variable analysis : Compare assay conditions (e.g., serum concentration, incubation time). For example, serum-free media may reduce false-positive cytotoxicity .
- Structural analogs : Test derivatives with controlled substituent changes (e.g., replacing 4-methylphenyl with 4-chlorophenyl) to isolate activity drivers .
- Meta-analysis : Use tools like RevMan to pool data from multiple studies and identify outliers via funnel plots .
Data Analysis and Experimental Design
Q. What strategies are effective for resolving low crystallinity issues during X-ray diffraction studies of this compound?
- Methodological Answer :
- Crystallization : Use vapor diffusion with acetone/water (1:1) at 4°C. Add seed crystals from analogous structures .
- Data collection : High-intensity synchrotron radiation (λ = 0.7 Å) improves weak diffraction patterns. SHELXL refines twinned crystals via HKLF5 format .
Q. How can researchers develop a robust HPLC-MS method to quantify this compound in biological matrices?
- Methodological Answer :
- Column selection : C18 reverse-phase column (5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile mobile phase .
- Ionization : ESI+ mode with MRM transitions (e.g., m/z 422 → 289 for quantification). Validate linearity (R² > 0.99) over 1–1000 ng/mL .
Tables for Key Data
| Property | Method | Typical Result | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 218–220°C | |
| LogP (Lipophilicity) | Shake-flask method | 2.8 ± 0.3 | |
| Solubility (PBS, pH 7.4) | UV-Vis spectroscopy | 12.5 µg/mL | |
| Plasma Protein Binding | Equilibrium dialysis | 89.2% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
